6-Methoxy-2-naphthylacetic acid

Description

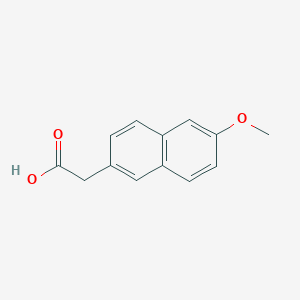

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJFLPMVEFKEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178705 | |

| Record name | 6-Methoxy-2-naphthylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-47-7 | |

| Record name | 6-Methoxy-2-naphthylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-naphthylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-naphthylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-NAPHTHYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7K3YOD7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6-Methoxy-2-naphthylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-naphthylacetic acid (6-MNA) is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone. This technical guide provides a comprehensive overview of the mechanism of action of 6-MNA, focusing on its molecular targets, signaling pathways, and pharmacological effects. The document is intended for researchers, scientists, and professionals involved in drug development and discovery. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

6-MNA exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its induction leads to the production of prostaglandins that mediate inflammation and pain.

6-MNA exhibits a preferential inhibition of COX-2 over COX-1.[1][2] This selectivity is a key characteristic that contributes to a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs, which inhibit both isoforms to a similar extent.

Quantitative Data: Inhibitory Potency against COX-1 and COX-2

The inhibitory potency of 6-MNA against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values from various in vitro studies.

| Study Type | Enzyme Source | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Peripheral Monocytes | Human | 149 | 230 | 0.65 | [3] |

| Human Whole Blood Assay (WBA) | Human | Not Potent | Not Potent | - | [4] |

| William Harvey Modified Assay (WHMA) | Human A549 cells (COX-2) & Human Whole Blood (COX-1) | - | - | - | [1] |

Note: "Not Potent" indicates that the compound was a weak inhibitor in that specific assay system. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.

Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis

The primary signaling pathway affected by 6-MNA is the prostaglandin synthesis pathway. By inhibiting COX enzymes, 6-MNA blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This leads to a reduction in the levels of various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).

Effect on Cartilage and Glycosaminoglycan Synthesis

Some NSAIDs have been shown to have detrimental effects on cartilage metabolism by inhibiting the synthesis of essential matrix components like glycosaminoglycans (GAGs) and proteoglycans. However, in vitro studies on canine articular cartilage have shown that 6-MNA, at concentrations achieved in the plasma of patients treated with nabumetone, does not inhibit the synthesis of glycosaminoglycans in either normal or osteoarthritic cartilage.[5] This suggests a favorable profile for 6-MNA in terms of cartilage safety.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a widely used method to determine the inhibitory potency of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.

Objective: To determine the IC50 values of 6-MNA for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of 6-MNA or vehicle control at 37°C for a specified time (e.g., 1 hour).

-

Blood clotting is initiated by the addition of calcium chloride.

-

During clotting, platelets are activated, and COX-1 converts arachidonic acid to thromboxane (B8750289) A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

-

The reaction is stopped, and serum is collected by centrifugation.

-

The concentration of TXB2 in the serum is measured using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

The percentage inhibition of TXB2 production at each concentration of 6-MNA is calculated relative to the vehicle control.

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquots of whole blood are pre-incubated with a selective COX-1 inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway.

-

COX-2 expression is induced by incubating the blood with lipopolysaccharide (LPS) for a prolonged period (e.g., 24 hours) at 37°C.

-

Following induction, the blood is incubated with various concentrations of 6-MNA or vehicle control.

-

Arachidonic acid is added to initiate the synthesis of prostaglandins.

-

The reaction is stopped, and plasma is collected by centrifugation.

-

The concentration of PGE2 in the plasma is measured using a specific EIA or RIA.

-

The percentage inhibition of PGE2 production at each concentration of 6-MNA is calculated relative to the vehicle control.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Glycosaminoglycan (GAG) Synthesis Assay in Cartilage Explants

This assay is used to assess the effect of a compound on the synthesis of new GAGs by chondrocytes within their native extracellular matrix.

Objective: To quantify the effect of 6-MNA on the rate of GAG synthesis in articular cartilage explants.

Methodology:

-

Cartilage Explant Culture:

-

Articular cartilage is harvested from a suitable animal source (e.g., bovine or canine).

-

Full-thickness cartilage explants are prepared using a biopsy punch and cultured in a defined medium.

-

-

Treatment: The cartilage explants are treated with various concentrations of 6-MNA or vehicle control for a specified period (e.g., 24-48 hours).

-

Radiolabeling: A radiolabeled precursor for GAG synthesis, typically 35S-sulfate, is added to the culture medium for a defined pulse period (e.g., 4-6 hours). During this time, chondrocytes incorporate the radiolabel into newly synthesized sulfated GAGs.

-

Sample Processing:

-

After the labeling period, the explants are thoroughly washed to remove unincorporated radiolabel.

-

The cartilage explants are digested using a proteolytic enzyme (e.g., papain) to release the GAGs.

-

-

Quantification of GAGs:

-

The total amount of newly synthesized GAGs is quantified by measuring the amount of incorporated 35S-sulfate using liquid scintillation counting.

-

The total GAG content can also be determined using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.

-

-

Data Analysis: The rate of GAG synthesis is expressed as the amount of incorporated radiolabel per microgram of total GAG or per milligram of cartilage wet weight. The effect of 6-MNA is determined by comparing the synthesis rates in treated explants to those in control explants.

Mandatory Visualizations

Conclusion

This compound, the active metabolite of nabumetone, is a preferential inhibitor of the COX-2 enzyme. This mechanism of action underlies its anti-inflammatory and analgesic properties. The preferential inhibition of COX-2 is thought to contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, preclinical data suggest that 6-MNA does not adversely affect cartilage matrix synthesis, indicating a favorable profile for long-term use in conditions such as osteoarthritis. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and characterization of 6-MNA and other novel anti-inflammatory agents.

References

- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound (6MNA), the Active Metabolite of Nabumetone, on the Glycosaminoglycan Synthesis of Canine Articular Cartilage In Vitro : Comparison with Other Nonsteroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 6-MNA: A Technical Guide to Cyclooxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthylacetic acid (6-MNA) is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone.[1] Unlike its parent prodrug, 6-MNA is responsible for the therapeutic anti-inflammatory, analgesic, and antipyretic effects observed clinically.[1] The primary mechanism of action of 6-MNA, akin to other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever.[1][2] This technical guide provides an in-depth analysis of the 6-MNA cyclooxygenase inhibition pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

The Cyclooxygenase Inhibition Pathway of 6-MNA

The anti-inflammatory effects of 6-MNA are mediated through its inhibition of the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and supporting renal function.[1][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammatory responses.[1][3] By inhibiting COX enzymes, 6-MNA blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[4][5] This reduction in prostaglandin synthesis leads to the alleviation of inflammatory symptoms.[1] Some studies suggest that 6-MNA exhibits preferential inhibition of COX-2, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][3][4]

References

- 1. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. [Gastrointestinal tolerance of nonsteroidal anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biosynthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 6-Methoxy-2-naphthylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthylacetic acid (6-MNA) is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900).[1] Nabumetone, a prodrug, undergoes extensive hepatic biotransformation to 6-MNA, which is responsible for its therapeutic effects.[2][3][4] This technical guide provides a comprehensive overview of the biological activity of 6-MNA, focusing on its mechanism of action, pharmacological effects, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of 6-MNA is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By inhibiting COX enzymes, 6-MNA effectively reduces the production of these pro-inflammatory prostaglandins.[6]

COX Inhibition Pathway

The following diagram illustrates the role of 6-MNA in the arachidonic acid cascade.

Quantitative Data

The inhibitory potency of 6-MNA against COX-1 and COX-2 has been determined in various in vitro systems. Furthermore, its pharmacokinetic profile has been characterized in several species.

Table 1: In Vitro COX Inhibition by this compound

| Assay System | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Human Whole Blood | 31.01 | 19.84 | 1.56 | [5][7] |

| Human Recombinant Enzymes | - | - | - | [4] |

Note: Specific IC₅₀ values for human recombinant enzymes were not consistently reported in the reviewed literature, though 6-MNA is described as a preferential COX-2 inhibitor.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose | Tₘₐₓ (h) | Cₘₐₓ (mg/L) | t₁/₂ (h) | AUC (mg·h/L) | Reference |

| Horse | IV | 2.5 mg/kg | - | - | 7.90 | 117.0 | [8] |

| Horse | Oral (Nabumetone) | 3.7 mg/kg | - | - | 11.0 | 120.6 | [8] |

| Human | Oral (Nabumetone) | Single Dose | 8.63 ± 7.05 | - | ~24 | - | [9][10] |

| Human (Male) | Oral (Nabumetone) | Single Dose | - | - | - | 721.23 ± 185.53 | [9] |

| Human (Female) | Oral (Nabumetone) | Single Dose | - | - | - | 545.27 ± 97.69 | [9] |

Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; t₁/₂: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The biological activity of 6-MNA is primarily assessed through in vitro enzyme inhibition assays.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.

-

Blood Collection : Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.

-

COX-1 Assay :

-

Aliquots of whole blood are incubated with various concentrations of 6-MNA or a vehicle control.

-

The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C.

-

Serum is separated by centrifugation.

-

The concentration of Thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product Thromboxane A₂, is measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay :

-

Aliquots of whole blood are incubated with a COX-2 inducing agent, such as lipopolysaccharide (LPS), in the presence of various concentrations of 6-MNA or a vehicle control.

-

The incubation is carried out for a sufficient duration to allow for COX-2 expression and activity (e.g., 24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

The concentration of Prostaglandin E₂ (PGE₂), a primary product of COX-2 in this system, is measured by RIA or ELISA.

-

-

Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition of TXB₂ or PGE₂ production against the concentration of 6-MNA.

Fluorometric Assay for COX-1 and COX-2 Inhibition using Recombinant Enzymes

This assay provides a more direct measure of enzyme inhibition using purified recombinant human or ovine COX-1 and COX-2.

-

Reagent Preparation :

-

Prepare a stock solution of 6-MNA in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of recombinant COX-1 and COX-2 enzymes in an appropriate assay buffer.

-

Prepare a solution of arachidonic acid, the substrate for COX enzymes.

-

Prepare a solution of a fluorometric probe that detects the peroxidase activity of COX.

-

-

Assay Procedure :

-

In a microplate, add the assay buffer, heme cofactor, and various concentrations of 6-MNA or vehicle control.

-

Add the diluted COX-1 or COX-2 enzyme to the respective wells.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Immediately measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.

-

-

Data Analysis : The IC₅₀ values are determined by plotting the percentage of inhibition of the rate of fluorescence increase against the concentration of 6-MNA.

Other Biological Activities

While the primary anti-inflammatory effects of 6-MNA are mediated through COX inhibition, some studies have explored other potential biological activities.

Effects on Polymorphonuclear Leukocytes

One study investigated the in vitro effects of 6-MNA on the activation of human polymorphonuclear leukocytes (PMNs). The findings indicated that 6-MNA could decrease the production of reactive oxygen species (ROS) in PMNs stimulated by certain agonists.[11] However, it did not appear to directly scavenge ROS or interfere with NADPH-oxidase activity, suggesting a more complex interaction with cellular signaling pathways.[11]

Conclusion

This compound is a potent anti-inflammatory agent that exerts its primary therapeutic effects through the inhibition of COX-1 and COX-2 enzymes, with a preferential action on COX-2. Its biological activity has been well-characterized through a variety of in vitro assays, and its pharmacokinetic profile is established in preclinical and clinical settings. Further research into its potential modulatory effects on other cellular pathways, such as those in immune cells, may reveal additional mechanisms contributing to its overall pharmacological profile. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of anti-inflammatory drugs.

References

- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nabumetone and 6-MNA Pharmacokinetics, Assessment of Intrasubject Variability and Gender Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymorphonuclear leukocytes activation: in vitro modulation by this compound, the major active metabolite of nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition and excretion of this compound, the active metabolite of nabumetone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

6-Methoxy-2-naphthylacetic Acid (6-MNA): A Comprehensive Technical Guide on the Active Metabolite of Nabumetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabumetone (B1676900) is a non-acidic, non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). This technical guide provides an in-depth analysis of 6-MNA, covering its metabolic formation, pharmacokinetic profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Metabolic Activation of Nabumetone to 6-MNA

Nabumetone is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent, 6-MNA.[1] This biotransformation primarily occurs in the liver through a multi-step process. The conversion of the butanone side-chain of nabumetone to the acetic acid side-chain of 6-MNA is the principal activation pathway.[2] While cytochrome P450 enzymes were initially thought to be the primary drivers of this conversion, recent studies have elucidated a significant role for non-cytochrome P450 enzymes.

The proposed metabolic pathway involves an initial Baeyer-Villiger oxidation of nabumetone, catalyzed by flavin-containing monooxygenase 5 (FMO5), to form an acetate (B1210297) ester intermediate. This is followed by hydrolysis, potentially involving carboxylesterases (CES), to yield an alcohol intermediate. Subsequent oxidation to an aldehyde and then to the final active carboxylic acid, 6-MNA, is carried out by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), respectively.

Pharmacokinetics of 6-MNA

Following oral administration of nabumetone, the parent compound is not detectable in plasma as it undergoes rapid and extensive first-pass metabolism to 6-MNA.[1] 6-MNA is extensively bound to plasma proteins.[3] The pharmacokinetic profile of 6-MNA is characterized by a long half-life, which supports a once-daily dosing regimen. Pharmacokinetic parameters can be influenced by factors such as age, with elderly patients exhibiting higher peak plasma concentrations and slower elimination rates.[4]

| Parameter | Young Healthy Adults | Elderly Arthritis Patients | Notes |

| Tmax (hours) | ~3-6 | ~4-8 | Time to reach maximum plasma concentration. |

| Cmax (µg/mL) | Lower | Higher | Maximum plasma concentration. |

| t½ (hours) | ~24 | Slower elimination | Elimination half-life. |

| AUC | Lower | Higher | Total drug exposure. |

| Clearance | Higher | Lower | Rate of drug removal from the body. |

| Protein Binding | >99% | >99% | Extensively bound to plasma albumin.[3] |

Table 1: Comparative Pharmacokinetic Parameters of 6-MNA. Data compiled from multiple sources.[3][4][5]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory, analgesic, and antipyretic properties of 6-MNA are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastrointestinal protection, and COX-2, which is induced by inflammatory stimuli.[6] The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the adverse gastrointestinal effects are associated with the inhibition of COX-1.[6] 6-MNA exhibits preferential inhibition of COX-2.[6]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. benchchem.com [benchchem.com]

- 3. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacokinetic study of the active metabolite of nabumetone in young healthy subjects and older arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nabumetone and 6-MNA Pharmacokinetics, Assessment of Intrasubject Variability and Gender Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Gastrointestinal tolerance of nonsteroidal anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxy-2-naphthylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthylacetic acid, a significant non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of the prodrug nabumetone, is a subject of considerable interest in medicinal chemistry and pharmacology. Its therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][2][3] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₃ | [4][5] |

| Molecular Weight | 216.23 g/mol | [5] |

| Melting Point | 170-172 °C | [2] |

| Boiling Point (Predicted) | 408.8 ± 20.0 °C | [2] |

| Solubility | ||

| DMF | 25 mg/mL | [4] |

| DMSO | 24 mg/mL | [4] |

| Ethanol | 55 mg/mL | [4] |

| PBS (pH 7.2) | 3 mg/mL | [4] |

| pKa | Not explicitly found, but expected to be that of a carboxylic acid. | |

| logP (Predicted) | 2.6 | |

| Appearance | Off-white to yellow solid | [3] |

| CAS Number | 23981-47-7 | [4][5] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a measure of its purity and identity. A sharp melting range typically indicates a pure compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample and the thermometer.[8]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7][8]

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability. The equilibrium solubility is determined in various solvents relevant to pharmaceutical formulations and physiological conditions.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMF, DMSO, Ethanol, PBS at pH 7.2) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Replication: The experiment is repeated at least in triplicate to ensure the reliability of the results.[9]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, it dictates the extent of ionization at a given pH, which in turn affects its solubility and permeability across biological membranes.

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[4][12]

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.[4][12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[12]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross cell membranes.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the phases to separate completely.[13]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]

Biological Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of COX-1 and COX-2 by this compound.

The diagram above illustrates the mechanism of action. Phospholipase A₂ releases arachidonic acid from the cell membrane. Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin (B15479496) precursors (PGG₂ and PGH₂). COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. This compound inhibits both enzymes, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of the physicochemical properties of an API like this compound.

Caption: Workflow for physicochemical characterization of an API.

References

- 1. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. who.int [who.int]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. scribd.com [scribd.com]

- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. agilent.com [agilent.com]

- 15. acdlabs.com [acdlabs.com]

Synthesis of 6-Methoxy-2-naphthylacetic Acid from Nabumetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the chemical synthesis of 6-Methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900). The conversion of the methyl ketone group of nabumetone into a carboxylic acid is a key transformation. This document outlines two primary synthetic methodologies: the Haloform reaction and the Baeyer-Villiger oxidation followed by hydrolysis. Detailed experimental protocols, reaction mechanisms, and quantitative data are provided to enable the successful laboratory-scale synthesis of this important pharmaceutical compound.

Introduction

Nabumetone, chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one, is a prodrug that is metabolized in the liver to its active form, this compound (6-MNA).[1][2] 6-MNA is a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the inflammatory cascade.[2] The laboratory synthesis of 6-MNA from nabumetone is a valuable process for obtaining the active pharmaceutical ingredient for research, analytical standard preparation, and drug development studies. This guide provides a comprehensive overview of the chemical pathways to achieve this transformation.

Synthetic Pathways

The conversion of the butan-2-one side chain of nabumetone to an acetic acid group can be effectively achieved through two principal organic reactions:

-

The Haloform Reaction: This reaction provides a direct, one-pot conversion of the methyl ketone in nabumetone to the corresponding carboxylate, which upon acidification, yields 6-MNA.[3][4]

-

The Baeyer-Villiger Oxidation followed by Hydrolysis: This two-step sequence involves the oxidation of the ketone to an ester, which is subsequently hydrolyzed to the target carboxylic acid.[1][5]

The following sections provide detailed experimental protocols for each of these methods.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic methods.

| Parameter | Haloform Reaction | Baeyer-Villiger Oxidation & Hydrolysis |

| Starting Material | Nabumetone | Nabumetone |

| Key Reagents | Sodium hypochlorite (B82951) (NaOCl), Hydrochloric acid (HCl) | meta-Chloroperoxybenzoic acid (m-CPBA), Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl) |

| Intermediate | Not applicable (one-pot) | 2-(6-methoxynaphthalen-2-yl)ethyl acetate |

| Final Product | This compound | This compound |

| Reported Yield | High (exact yield dependent on conditions) | Good to High (exact yield dependent on conditions) |

| Purity | High, requires purification | High, requires purification |

Experimental Protocols

Method 1: Synthesis of this compound via the Haloform Reaction

The haloform reaction is a classic method for the conversion of methyl ketones to carboxylic acids.[3][4] In this procedure, nabumetone is treated with sodium hypochlorite (bleach) under basic conditions. The reaction proceeds through the formation of a trichloromethyl ketone intermediate, which is then cleaved by hydroxide to yield the sodium salt of 6-MNA and chloroform. Subsequent acidification yields the final product.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nabumetone (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (B95107) (THF).

-

Reagent Addition: While stirring, add an excess of aqueous sodium hypochlorite solution (5-6% w/v, commercial bleach) to the flask. The amount of sodium hypochlorite should be at least 3 equivalents per equivalent of nabumetone.

-

Reaction Conditions: Gently heat the reaction mixture to a temperature of 50-60°C and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a small amount of sodium bisulfite to quench any remaining sodium hypochlorite.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a water-immiscible organic solvent like diethyl ether or dichloromethane (B109758) to remove any unreacted starting material and non-acidic byproducts.

-

Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is approximately 2. This will precipitate the this compound.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or acetic acid/water).

Method 2: Synthesis of this compound via Baeyer-Villiger Oxidation and Hydrolysis

The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters.[5] In this two-step synthesis, nabumetone is first oxidized with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding ester, 2-(6-methoxynaphthalen-2-yl)ethyl acetate. This intermediate is then hydrolyzed under basic conditions to yield 6-MNA.

Step 1: Baeyer-Villiger Oxidation of Nabumetone

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve nabumetone (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate, 2-(6-methoxynaphthalen-2-yl)ethyl acetate. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Hydrolysis of 2-(6-methoxynaphthalen-2-yl)ethyl Acetate

Experimental Procedure:

-

Reaction Setup: Dissolve the crude ester from the previous step in a mixture of ethanol and water.

-

Reagent Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets (2-3 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2 to precipitate the this compound.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways for the conversion of Nabumetone to this compound.

Caption: Step-by-step experimental workflows for the synthesis of 6-MNA.

Conclusion

This technical guide provides detailed and actionable protocols for the synthesis of this compound from nabumetone. Both the Haloform reaction and the Baeyer-Villiger oxidation followed by hydrolysis are effective methods for this transformation. The choice of method may depend on the availability of reagents, desired scale, and familiarity with the techniques. Proper execution of the described experimental procedures and purification steps will yield high-purity 6-MNA suitable for research and development purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. eprajournals.com [eprajournals.com]

- 3. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Haloform reaction - Wikipedia [en.wikipedia.org]

- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory and Analgesic Properties of 6-Methoxy-2-Naphthylacetic Acid (6-MNA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-methoxy-2-naphthylacetic acid (6-MNA) is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900).[1][2][3] Upon oral administration, the prodrug nabumetone is extensively metabolized in the liver to form 6-MNA, which is responsible for the compound's therapeutic anti-inflammatory, analgesic, and antipyretic effects.[1][4] This technical guide provides an in-depth analysis of 6-MNA's mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its properties. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which curtails the production of inflammatory prostaglandins (B1171923).[4][5] This document summarizes key in vitro and in vivo data, presents detailed experimental methodologies, and visualizes the core biological pathways and workflows to support further research and development.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The pharmacological activity of 6-MNA is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5]

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues, playing a role in physiological functions such as protecting the gastric mucosa and supporting platelet aggregation.[4][6][7]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of prostaglandin production that leads to inflammation, pain, and fever.[4][6][7]

By inhibiting both COX-1 and COX-2, 6-MNA blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade.[1][4] This reduction in prostaglandin synthesis at the site of inflammation is the basis for its anti-inflammatory and analgesic effects.

Caption: Mechanism of Action of 6-MNA via COX Inhibition.

Quantitative Data: In Vitro COX Inhibition

The potency of 6-MNA has been quantified by determining its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. Data from different in vitro assays show some variability, underscoring the importance of the experimental context. The ratio of IC50 values (COX-1/COX-2) is used to assess selectivity.

Table 1: Comparative IC50 Values and Selectivity of 6-MNA and Other NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 6-MNA | 149 | 230 | 0.65 | [8][9][10] |

| 6-MNA | 31.01 | 19.84 | 1.56 | [5][11] |

| Ibuprofen | 12 | 80 | 0.15 | [8][9][10] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [8][9][10] |

| Meloxicam | 37 | 6.1 | 6.1 | [8][9][10] |

| Celecoxib | 82 | 6.8 | 12 | [8][9][10] |

| Indomethacin (B1671933) | 0.0090 | 0.31 | 0.029 | [8][9][10] |

Note: Data are compiled from in vitro studies, primarily using human whole blood assays. IC50 values can vary significantly depending on the specific assay conditions.

The data indicate that 6-MNA is a potent inhibitor of both COX isoforms. While some literature describes nabumetone's metabolite as preferentially inhibiting COX-2, the quantitative data from human whole blood assays suggest it is relatively non-selective or shows a slight preference for COX-1, depending on the study.[2][4][8][9][10] This profile is distinct from highly selective COX-2 inhibitors like Celecoxib.

Experimental Protocols

In Vitro: Human Whole Blood Assay for COX Inhibition

This assay provides a physiologically relevant model for assessing the COX-1/COX-2 selectivity of NSAIDs.

Objective: To determine the IC50 values of 6-MNA for the inhibition of constitutive COX-1 and lipopolysaccharide (LPS)-induced COX-2 in human monocytes.[9][10]

Methodology:

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.

-

COX-1 Activity (Thromboxane B2 Production):

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of 6-MNA or vehicle control.

-

Allow blood to clot by incubating at 37°C for 1 hour to induce maximal platelet COX-1 activity.

-

Centrifuge to separate serum.

-

Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, using an enzyme immunoassay (EIA).

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Aliquot 1 mL of whole blood into tubes.

-

Add Lipopolysaccharide (LPS, 10 µg/mL) to induce COX-2 expression.

-

Immediately add various concentrations of 6-MNA or vehicle control.

-

Incubate the samples for 24 hours at 37°C.

-

Centrifuge to separate plasma.

-

Measure the concentration of Prostaglandin E2 (PGE2) using an EIA.

-

-

Data Analysis: Plot the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production against the log concentration of 6-MNA. Calculate IC50 values using non-linear regression analysis.

Caption: Workflow for the Human Whole Blood COX Inhibition Assay.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a classical and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of 6-MNA to reduce acute inflammation in a rat model.[12][13]

Methodology:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer 6-MNA (intravenously) or its prodrug nabumetone (orally) at predetermined doses. A control group receives the vehicle, and a positive control group may receive a known NSAID like indomethacin.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes post-drug administration), inject a 1% solution of carrageenan in saline subcutaneously into the plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each group relative to its baseline. The anti-inflammatory activity is expressed as the percent inhibition of edema in the drug-treated groups compared to the vehicle control group.

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Summary of Preclinical Efficacy

Anti-inflammatory Activity

In the rat carrageenan paw edema model, both orally administered nabumetone and intravenously administered 6-MNA demonstrated effective anti-inflammatory activity.[12][13] This effect was correlated with a significant inhibition of prostaglandin E2 (PGE2) levels in the paw exudate, confirming the mechanism of action in vivo.[12][13]

Analgesic Activity

The analgesic properties of 6-MNA are directly linked to its anti-inflammatory action. By reducing the concentration of prostaglandins at the site of injury or inflammation, 6-MNA decreases the sensitization of nociceptive nerve endings to pain-provoking stimuli like bradykinin (B550075) and histamine. This results in an increased pain threshold. The clinical efficacy of nabumetone in treating the pain associated with osteoarthritis and rheumatoid arthritis is a direct result of the analgesic properties of 6-MNA.[2]

Gastrointestinal Safety Profile

A significant finding from preclinical studies is the favorable gastrointestinal (GI) safety profile of 6-MNA compared to other NSAIDs like indomethacin.[12][13] Even at high intravenous doses, 6-MNA failed to induce significant gastric damage in rat models.[12][13] This improved GI tolerance is attributed to two main factors:

-

Prodrug Nature: The parent compound, nabumetone, is non-acidic, which minimizes direct topical irritation of the gastric mucosa that is common with acidic NSAIDs.

-

Systemic Mechanism: While 6-MNA systemically inhibits COX-1, which is crucial for gastric protection, its overall profile appears to spare the gastric mucosa more effectively than traditional NSAIDs in preclinical models.[12][13]

Conclusion

6-MNA, the active metabolite of nabumetone, is a potent non-selective inhibitor of COX-1 and COX-2 enzymes. Its anti-inflammatory and analgesic effects are well-established through standard preclinical in vitro and in vivo models, which confirm its mechanism of blocking prostaglandin synthesis. The quantitative IC50 data highlight its broad activity across both COX isoforms. A key differentiating feature is its enhanced gastrointestinal safety profile observed in preclinical models, largely owing to the non-acidic nature of its parent prodrug. This comprehensive technical profile of 6-MNA provides a solid foundation for professionals engaged in the research and development of anti-inflammatory and analgesic therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nabumetone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Gastrointestinal tolerance of nonsteroidal anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pedworld.ch [pedworld.ch]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Anti-inflammatory and gastrointestinal effects of nabumetone or its active metabolite, 6MNA (this compound): comparison with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiinflammatory and gastrointestinal effects of nabumetone or its active metabolite, this compound (6MNA). Comparative studies with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro COX-1 and COX-2 inhibition by 6-MNA

An In-Depth Technical Guide to the In Vitro Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) by 6-Methoxy-2-naphthylacetic Acid (6-MNA)

Introduction

This compound (6-MNA) is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900).[1][2][3] Nabumetone itself is a non-acidic prodrug that undergoes extensive first-pass metabolism in the liver to form 6-MNA, which is responsible for the therapeutic anti-inflammatory and analgesic effects.[2][3][4] The mechanism of action for NSAIDs lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever.[5][6]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[7] COX-1 is a constitutive enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[7] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[7][8] The therapeutic benefits of NSAIDs are primarily attributed to the inhibition of COX-2, while adverse effects, like gastrointestinal complications, are often linked to the inhibition of COX-1.[5] Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical parameter in assessing its potential safety profile. This guide provides a technical overview of the in vitro inhibition of COX-1 and COX-2 by 6-MNA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Data Presentation: Comparative Inhibitory Potency

The inhibitory potency of a compound against COX enzymes is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the enzyme's activity.[9] A lower IC50 value signifies higher potency. The ratio of IC50 values (COX-1/COX-2) serves as a common metric for evaluating the COX-2 selectivity of a drug; a higher ratio indicates greater selectivity for COX-2.[9]

The following table summarizes the in vitro IC50 values for 6-MNA against human COX-1 and COX-2, based on a human whole blood assay. For comparative purposes, data for other widely known NSAIDs are also included.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| 6-MNA | 149 | 230 | 0.65 [9][10] |

| Meloxicam | 37 | 6.1 | 6.1[9][10] |

| Diclofenac | 0.076 | 0.026 | 2.9[9][10] |

| Celecoxib | 82 | 6.8 | 12[9][10] |

| Rofecoxib | >100 | 25 | >4.0[9][10] |

| Etoricoxib | 116 | 1.1 | 106[9] |

| Ibuprofen | 12 | 80 | 0.15[10] |

| Indomethacin | 0.0090 | 0.31 | 0.029[10] |

| Note: Data are mean values compiled from various studies and may differ based on specific experimental conditions. |

Signaling Pathway and Drug Metabolism

The anti-inflammatory action of 6-MNA originates from its ability to block the COX pathway. The prodrug nabumetone is first converted to 6-MNA, which then inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins from arachidonic acid.

References

- 1. Nabumetone [medbox.iiab.me]

- 2. [Properties and features of nabumetone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and In-Depth Profile of 6-Methoxy-2-naphthylacetic Acid: A Technical Guide

Abstract

6-Methoxy-2-naphthylacetic acid (6-MNA) is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID), nabumetone (B1676900). This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to 6-MNA. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Genesis of a Novel NSAID

The development of this compound is intrinsically linked to the history of its prodrug, nabumetone. Nabumetone was developed by Beecham and first received regulatory approval in 1991.[1] The rationale behind its development was to create a non-acidic NSAID that could minimize the gastrointestinal side effects commonly associated with traditional acidic NSAIDs.[2] The hypothesis was that a non-acidic compound would be less likely to cause direct irritation to the gastric mucosa.

Nabumetone itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[3] Following oral administration, nabumetone is absorbed and undergoes extensive first-pass metabolism in the liver to its active form, this compound (6-MNA).[4] It is 6-MNA that is responsible for the therapeutic anti-inflammatory, analgesic, and antipyretic effects.[3]

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2-methoxynaphthalene (B124790). This process typically includes a Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (B28280)

This procedure is adapted from a verified protocol for Friedel-Crafts acylation.[5]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel with a drying tube connected to a gas trap.

-

Reagent Addition: The flask is charged with dry nitrobenzene (B124822) and anhydrous aluminum chloride. After dissolution, finely ground 2-methoxynaphthalene is added. The mixture is cooled in an ice bath.

-

Acylation: Redistilled acetyl chloride is added dropwise while maintaining a low temperature. The reaction is stirred in the ice bath for several hours and then at room temperature overnight.

-

Work-up: The reaction mixture is poured into a beaker with crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, and the nitrobenzene is removed by steam distillation.

-

Purification: The crude product is extracted with chloroform, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting solid is purified by vacuum distillation and recrystallization from methanol (B129727) to yield 2-acetyl-6-methoxynaphthalene as a white crystalline solid.

Step 2: Synthesis of this compound via Willgerodt-Kindler Reaction

This part of the synthesis is based on the general principles of the Willgerodt-Kindler reaction.

-

Reaction Mixture: 2-Acetyl-6-methoxynaphthalene is refluxed in morpholine (B109124) with sulfur for several hours.[6]

-

Intermediate Isolation: The reaction mixture is filtered and evaporated to yield the thioamide intermediate.

-

Hydrolysis: The resulting residue is refluxed in concentrated hydrochloric acid for a few hours.[6]

-

Neutralization and Extraction: The solution is cooled and neutralized with aqueous sodium hydroxide. The product is then extracted with diethyl ether.

-

Final Product: The combined ether extracts are washed, dried, and evaporated to yield this compound.

Mechanism of Action: Inhibition of Cyclooxygenase

The anti-inflammatory and analgesic effects of 6-MNA are attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. 6-MNA exhibits preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nabumetone [medbox.iiab.me]

- 3. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of this compound (6MNA), the Active Metabolite of Nabumetone, on the Glycosaminoglycan Synthesis of Canine Articular Cartilage In Vitro : Comparison with Other Nonsteroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

Activation of 6-MNA Prodrugs in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the hepatic activation of prodrugs to 6-methoxy-2-naphthylacetic acid (6-MNA), the active nonsteroidal anti-inflammatory drug (NSAID). The primary focus is on Nabumetone (B1676900), a widely used prodrug that requires biotransformation to exert its therapeutic effects. This document details the metabolic pathways, presents key quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the core mechanisms of activation.

Introduction

Nabumetone is a non-acidic prodrug developed to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1][2] Its therapeutic activity is dependent on its conversion in the liver to the active metabolite, this compound (6-MNA).[1][2][3] 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for mediating inflammation and pain.[1][2] Understanding the hepatic activation of Nabumetone is critical for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The biotransformation of Nabumetone is a complex process involving multiple enzymatic pathways. While initial research pointed towards a primary role for Cytochrome P450 (CYP) enzymes, more recent studies have revealed a significant contribution from non-CYP pathways, particularly involving flavin-containing monooxygenase 5 (FMO5).[4][5]

Metabolic Activation Pathways

The conversion of Nabumetone to 6-MNA in the liver proceeds through at least two distinct major pathways: a Cytochrome P450-mediated pathway and a non-CYP pathway involving Baeyer-Villiger oxidation catalyzed by FMO5.

The primary CYP enzyme responsible for the direct conversion of Nabumetone to 6-MNA is CYP1A2 .[6] This pathway involves an oxidative carbon-carbon bond cleavage.[4] Studies using human liver microsomes (HLMs) and recombinant P450 enzymes have confirmed the predominant role of CYP1A2.[6] The reaction is markedly inhibited by furafylline, a mechanism-based inhibitor of CYP1A2, and by anti-CYP1A2 antibodies.[6]

While CYP1A2 is the major contributor, minor roles have been attributed to other P450 isoforms, including CYP1A1, CYP2B6, CYP2C19, CYP2D6, and CYP2E1.[6] The proposed mechanism involves the oxidation of Nabumetone to an unstable intermediate which then cleaves to form an aldehyde, subsequently oxidized to the carboxylic acid, 6-MNA.[7]

A second, significant pathway involves the flavin-containing monooxygenase isoform 5 (FMO5).[4][5] This non-CYP route proceeds via a Baeyer-Villiger oxidation (BVO) mechanism. In this pathway, FMO5 catalyzes the oxidation of the ketone group in Nabumetone to form an ester intermediate, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (B1210297) (6-MNEA).[4][5]

This ester intermediate is then hydrolyzed by carboxylesterases (CES) present in liver S9 fractions to yield an alcohol, 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol).[4] This alcohol is further oxidized, likely by alcohol and aldehyde dehydrogenases, through the aldehyde intermediate 2-(6-methoxynaphthalen-2-yl)acetaldehyde (B13589224) (6-MN-CHO) to the final active metabolite, 6-MNA.[5] The aldehyde (6-MN-CHO) appears to be an unstable metabolite that is rapidly converted to 6-MNA in liver cells.[5]

Quantitative Data on 6-MNA Formation

The enzymatic conversion of Nabumetone to 6-MNA has been characterized, particularly for the CYP1A2-mediated pathway. The following table summarizes the Michaelis-Menten kinetics for 6-MNA formation in pooled human liver microsomes (HLMs).

| Enzyme System | Parameter | Value | Reference |

| Human Liver Microsomes | Apparent Km | 75.1 ± 15.3 µM | [6] |

| Human Liver Microsomes | Apparent Vmax | 1304 ± 226 pmol/min/mg protein | [6] |

| Recombinant CYP1A2 | Apparent Km | 45 µM | [6] |

| Recombinant CYP1A2 | Apparent Vmax | 8.7 pmol/min/pmol P450 | [6] |

The rate of 6-MNA formation in HLMs showed a 5.5-fold variation among different liver samples, and a strong correlation was observed with CYP1A2-mediated phenacetin (B1679774) O-deethylation activity (r = 0.85) and CYP1A2 protein content (r = 0.74).[6]

Experimental Protocols

The study of Nabumetone metabolism relies on established in vitro methodologies using subcellular fractions, cultured cells, and recombinant enzymes.

This protocol is designed to quantify the rate of 6-MNA formation from Nabumetone in a microsomal system.

-

Materials and Reagents:

-

Pooled Human Liver Microsomes (HLMs)

-

Nabumetone stock solution (in DMSO or acetonitrile)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

6-MNA analytical standard

-

Internal Standard (IS) (e.g., Naproxen)

-

Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

-

Reagents for HPLC or LC-MS/MS mobile phase

-

-

Incubation Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes on ice. A typical final volume is 200-250 µL.

-

To the buffer, add HLMs (final concentration e.g., 0.2-0.5 mg/mL) and Nabumetone (at various concentrations to determine kinetics, e.g., 1-200 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 10-60 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding an equal or double volume of ice-cold ACN containing the IS. This step also precipitates the microsomal proteins.

-

Vortex the samples vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

Analytical Method (LC-MS/MS):

-

Inject the supernatant onto a suitable C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and ACN or MeOH with 0.1% formic acid (B).

-

Detect and quantify 6-MNA and the IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Construct a standard curve using the analytical standard to quantify the formation of 6-MNA.

-

This protocol assesses metabolism in a more physiologically relevant cellular system.

-

Hepatocyte Culture and Incubation:

-

Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol.

-

Allow cells to attach and form a monolayer (typically 4-6 hours).

-

Replace the plating medium with fresh, pre-warmed incubation medium (e.g., William's E Medium).[5]

-

Add Nabumetone (e.g., final concentration of 100 µM) to the wells.[5]

-

Incubate at 37°C in a humidified 5% CO2 atmosphere for a time course (e.g., 0, 30, 60, 120 minutes).[5]

-

-

Sample Collection and Processing:

-

At each time point, collect an aliquot of the incubation medium.

-

Terminate the reaction and precipitate proteins by adding ice-cold ACN with IS.

-

Process the samples as described in the HLM protocol (vortex, centrifuge, collect supernatant).

-

Analyze the supernatant for 6-MNA and other potential metabolites using LC-MS/MS.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro study of prodrug activation.

Conclusion

The hepatic activation of Nabumetone to its active form, 6-MNA, is a multifaceted process driven by both CYP and non-CYP enzyme systems. While CYP1A2 plays a predominant role in one major pathway, the FMO5-catalyzed Baeyer-Villiger oxidation represents an equally important activation mechanism. This dual-pathway activation has significant implications for drug development, highlighting the need to consider a broad range of metabolic enzymes when evaluating prodrug candidates. The methodologies and data presented in this guide provide a framework for researchers to investigate and understand the complexities of prodrug activation in the liver.

References

- 1. Nabumetone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 3. Nabumetone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A predominate role of CYP1A2 for the metabolism of nabumetone to the active metabolite, this compound, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of 6-Methoxy-2-naphthylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthylacetic acid (6-MNA) is a principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900). Upon administration, nabumetone undergoes hepatic metabolism to yield 6-MNA, which is responsible for the therapeutic effects of the parent drug. 6-MNA exhibits its anti-inflammatory, analgesic, and antipyretic properties primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade. A thorough understanding of the three-dimensional structure and physicochemical properties of 6-MNA is paramount for comprehending its biological activity, optimizing drug design, and ensuring quality control in pharmaceutical formulations.

This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing the crystallographic and spectroscopic data that define its molecular architecture. The methodologies for key analytical techniques are presented to facilitate the replication and verification of these findings.

Molecular Structure and Properties

This compound is a derivative of naphthalene, characterized by a methoxy (B1213986) group at the 6-position and an acetic acid moiety at the 2-position. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(6-methoxynaphthalen-2-yl)acetic acid |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol [1] |

| CAS Number | 23981-47-7[1] |

| Appearance | White to light yellow powder/crystal |

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystallographic data provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This information is critical for understanding its interaction with the active site of target enzymes like COX-2. The crystal structure of 6-MNA has been deposited in the Protein Data Bank (PDB) with the identifier 6U5A .

Crystal Structure Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |